

# An In-depth Technical Guide to the Vapor Pressure of Nitrobenzene

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This technical guide provides a comprehensive overview of the vapor pressure of **nitrobenzene** at various temperatures, intended for researchers, scientists, and professionals in drug development. The document details experimental data, methodologies for vapor pressure determination, and the thermodynamic relationship governing the phase transition of **nitrobenzene**.

## **Vapor Pressure Data of Nitrobenzene**

The vapor pressure of **nitrobenzene** is a critical physicochemical property, essential for a wide range of applications from process design to safety assessments. Below is a compilation of experimental data, summarizing the vapor pressure of **nitrobenzene** at different temperatures.

Temperature (°C)	Temperature (K)	Vapor Pressure (mmHg)	Vapor Pressure (kPa)
20	293.15	0.15	0.02
25	298.15	0.245	0.0327
44.4	317.55	1.0	0.133
98.85	372	-	3.6
210-211	483.15-484.15	760	101.325



Data sourced from various references.[1][2][3][4] The boiling point of **nitrobenzene** is between 210 and 211 °C at atmospheric pressure.[1]

The relationship between temperature and vapor pressure can be accurately described by the Antoine equation:

$$log_{10}(P) = A - (B / (T + C))$$

#### Where:

- P is the vapor pressure in bar.
- T is the temperature in Kelvin (K).
- A, B, and C are the Antoine coefficients for **nitrobenzene**.

For **nitrobenzene**, over a temperature range of 407.3 K to 483.78 K, the Antoine coefficients are:

- A = 4.21553
- B = 1727.592
- C = -73.438

These coefficients were calculated by NIST from author's data.[5][6][7]

# **Experimental Protocols for Vapor Pressure Determination**

Several experimental techniques are employed to measure the vapor pressure of substances like **nitrobenzene**.[8] The choice of method often depends on the pressure range of interest and the physical state of the substance.

#### 2.1. Transpiration Method

The transpiration method is a dynamic technique suitable for measuring low vapor pressures.

## Foundational & Exploratory





Principle: An inert carrier gas is passed slowly over the substance under investigation at a constant temperature and pressure. The gas becomes saturated with the vapor of the substance. By measuring the mass loss of the substance and the volume of the carrier gas, the partial pressure of the substance can be calculated using Dalton's Law.[9]

#### Methodology:

- A sample of nitrobenzene is placed in a thermostatically controlled saturator.
- An inert carrier gas (e.g., nitrogen or argon) is passed through the saturator at a known and constant flow rate. The flow rate is kept low enough to ensure saturation.
- The temperature and total pressure of the system are precisely controlled and measured.
- The gas mixture exiting the saturator is passed through a condenser or an absorption trap to collect the vaporized **nitrobenzene**.
- The amount of **nitrobenzene** transported by the gas is determined by gravimetric analysis of the condenser/trap or by measuring the mass loss of the saturator.
- The vapor pressure is calculated using the ideal gas law and Dalton's law of partial pressures.

#### 2.2. Effusion Methods (Knudsen and Torsion)

Effusion methods are based on the rate of escape of vapor molecules through a small orifice in a vacuum.

Principle: In the Knudsen effusion method, the substance is placed in a cell with a small orifice. The rate of mass loss due to effusion is proportional to the vapor pressure. The torsion-effusion method utilizes two cells with orifices pointing in opposite directions, and the vapor pressure is determined from the torque exerted on the suspension fiber.

#### Methodology:

• The **nitrobenzene** sample is placed in an effusion cell, which is then placed in a high-vacuum chamber.



- The cell is heated to the desired temperature, which is carefully monitored.
- For the Knudsen method, the mass loss of the cell over a specific time is measured using a microbalance.
- For the torsion method, the angular deflection of the suspended cell is measured.
- The vapor pressure is calculated from the rate of effusion and the cell parameters (orifice area, etc.) using the Hertz-Knudsen equation.

#### 2.3. Static Method

The static method directly measures the pressure of the vapor in equilibrium with its condensed phase in a closed system.

Principle: The sample is placed in a container, degassed to remove any volatile impurities, and then heated to a specific temperature. The pressure inside the container at equilibrium is measured directly.

#### Methodology:

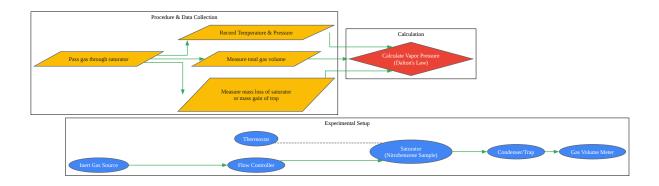
- A small amount of nitrobenzene is introduced into a thermostatted vessel connected to a
  pressure-measuring device (e.g., a manometer).
- The sample is thoroughly degassed by repeated freeze-pump-thaw cycles to remove dissolved air and other volatile impurities.
- The vessel is sealed, and the temperature is raised to the desired value and allowed to equilibrate.
- The pressure of the vapor in equilibrium with the liquid or solid **nitrobenzene** is recorded.

## **Visualizations**

3.1. Experimental Workflow for the Transpiration Method

The following diagram illustrates the general workflow for determining vapor pressure using the transpiration method.





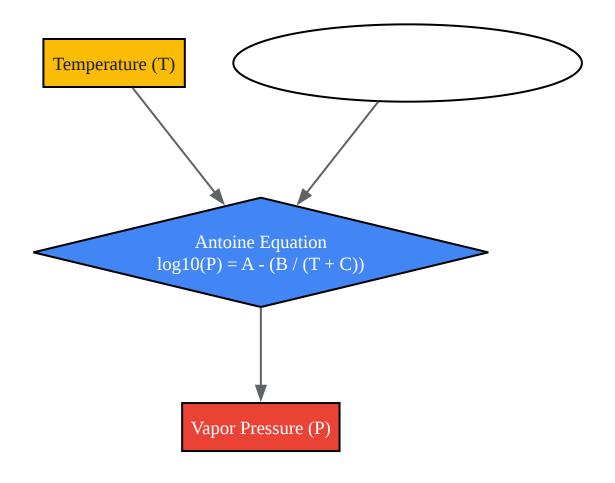
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Caption: Workflow for vapor pressure determination by the transpiration method.

#### 3.2. Relationship between Temperature and Vapor Pressure

The Antoine equation provides a semi-empirical correlation between vapor pressure and temperature. The logical relationship is depicted below.





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Caption: Logical relationship defined by the Antoine equation.

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